2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol is a chemical compound that features a benzothiazole ring attached to a propanol group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate halohydrin, such as epichlorohydrin, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the benzothiazole ring attacks the epoxide ring of the halohydrin, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
- **Substitution
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Properties
Molecular Formula |
C10H11NOS2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C10H11NOS2/c1-10(2,12)14-9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 |
InChI Key |
WJTRIMSFWNAAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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